![molecular formula C28H40N2O3 B14407170 4-[(E)-(4-Ethoxyphenyl)diazenyl]phenyl tetradecanoate CAS No. 85238-63-7](/img/structure/B14407170.png)
4-[(E)-(4-Ethoxyphenyl)diazenyl]phenyl tetradecanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[(E)-(4-Ethoxyphenyl)diazenyl]phenyl tetradecanoate is an organic compound that belongs to the class of azo compounds. Azo compounds are characterized by the presence of a nitrogen-nitrogen double bond (N=N) and are widely used in various industries due to their vibrant colors and chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(E)-(4-Ethoxyphenyl)diazenyl]phenyl tetradecanoate typically involves a diazotization reaction followed by esterification. The diazotization reaction involves the conversion of a primary aromatic amine into a diazonium salt, which is then coupled with an ethoxy-substituted aromatic compound to form the azo compound. The esterification process involves the reaction of the azo compound with tetradecanoic acid in the presence of a catalyst to form the final ester product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to maximize yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
4-[(E)-(4-Ethoxyphenyl)diazenyl]phenyl tetradecanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction of the azo group can lead to the formation of amines.
Substitution: The aromatic rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (OH-, NH2-) are commonly used.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and other reduced derivatives.
Substitution: Various substituted aromatic compounds depending on the reagents used.
Aplicaciones Científicas De Investigación
4-[(E)-(4-Ethoxyphenyl)diazenyl]phenyl tetradecanoate has several applications in scientific research:
Chemistry: Used as a dye and in the study of azo compound reactions.
Biology: Employed in staining techniques for microscopy.
Medicine: Investigated for potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of dyes, pigments, and other colorants.
Mecanismo De Acción
The mechanism of action of 4-[(E)-(4-Ethoxyphenyl)diazenyl]phenyl tetradecanoate involves the interaction of the azo group with various molecular targets. The compound can undergo photochemical reactions upon exposure to light, leading to the formation of reactive intermediates that can interact with biological molecules. The pathways involved include the generation of free radicals and the subsequent modification of cellular components.
Comparación Con Compuestos Similares
Similar Compounds
- 4-[(E)-(4-Methoxyphenyl)diazenyl]phenyl tetradecanoate
- 4-[(E)-(4-Nitrophenyl)diazenyl]phenyl tetradecanoate
- 4-[(E)-(4-Dimethylaminophenyl)diazenyl]phenyl tetradecanoate
Uniqueness
4-[(E)-(4-Ethoxyphenyl)diazenyl]phenyl tetradecanoate is unique due to the presence of the ethoxy group, which influences its chemical reactivity and physical properties. The ethoxy group can enhance the solubility of the compound in organic solvents and affect its interaction with other molecules.
Propiedades
Número CAS |
85238-63-7 |
|---|---|
Fórmula molecular |
C28H40N2O3 |
Peso molecular |
452.6 g/mol |
Nombre IUPAC |
[4-[(4-ethoxyphenyl)diazenyl]phenyl] tetradecanoate |
InChI |
InChI=1S/C28H40N2O3/c1-3-5-6-7-8-9-10-11-12-13-14-15-28(31)33-27-22-18-25(19-23-27)30-29-24-16-20-26(21-17-24)32-4-2/h16-23H,3-15H2,1-2H3 |
Clave InChI |
IOKMEYUYOBVSCU-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCC(=O)OC1=CC=C(C=C1)N=NC2=CC=C(C=C2)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-{5-[4-(Benzyloxy)phenoxy]pentyl}-1H-imidazole](/img/structure/B14407089.png)
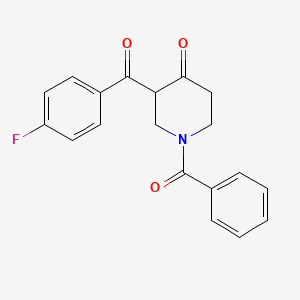
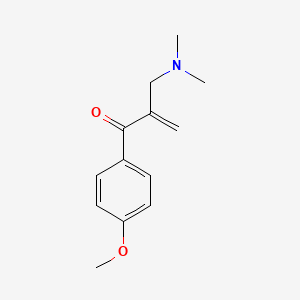
![4-Fluorobicyclo[2.2.1]heptane-1-carbonitrile](/img/structure/B14407111.png)

![[(Bromoalumanediyl)bis(methylene)]bis(trimethylsilane)](/img/structure/B14407117.png)
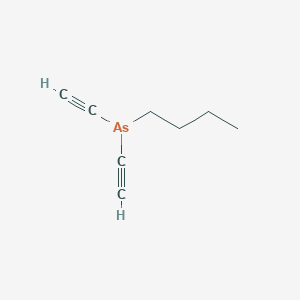
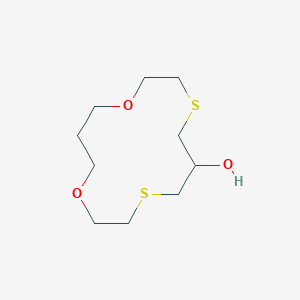
![5-([1,1'-Biphenyl]-4-yl)-2-(2-nitrophenyl)-1,3-oxazole](/img/structure/B14407129.png)
![1-Methyl-5H-[2]benzopyrano[3,4-c][1,2]oxazol-5-one](/img/structure/B14407131.png)

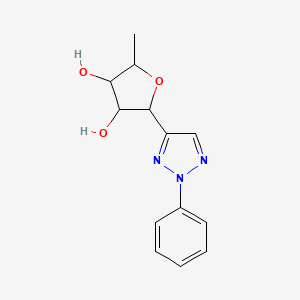

![Benzene, 2-methyl-4-nitro-1-[(phenylsulfonyl)methyl]-](/img/structure/B14407150.png)
